5-amino-N-butylpyridine-3-sulfonamide

CAS No.: 1267911-71-6

Cat. No.: VC2593011

Molecular Formula: C9H15N3O2S

Molecular Weight: 229.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1267911-71-6 |

|---|---|

| Molecular Formula | C9H15N3O2S |

| Molecular Weight | 229.3 g/mol |

| IUPAC Name | 5-amino-N-butylpyridine-3-sulfonamide |

| Standard InChI | InChI=1S/C9H15N3O2S/c1-2-3-4-12-15(13,14)9-5-8(10)6-11-7-9/h5-7,12H,2-4,10H2,1H3 |

| Standard InChI Key | DEJKIPRVPRBFLC-UHFFFAOYSA-N |

| SMILES | CCCCNS(=O)(=O)C1=CN=CC(=C1)N |

| Canonical SMILES | CCCCNS(=O)(=O)C1=CN=CC(=C1)N |

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

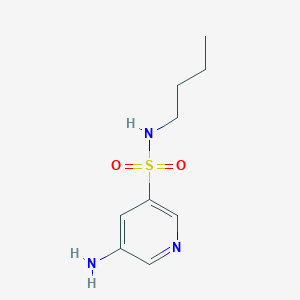

5-amino-N-butylpyridine-3-sulfonamide consists of a pyridine ring with an amino group at position 5 and a sulfonamide group at position 3, to which a butyl chain is attached. This arrangement of functional groups contributes to its unique physicochemical properties and biological activity profile.

| Parameter | Value |

|---|---|

| CAS Number | 1267911-71-6 |

| Molecular Formula | C₉H₁₅N₃O₂S |

| Molecular Weight | 229.3 g/mol |

| IUPAC Name | 5-amino-N-butylpyridine-3-sulfonamide |

| Chemical Class | Sulfonamide |

The compound's structural characteristics are defined by the presence of a sulfonamide functional group (-SO₂NH-) that connects the pyridine ring to the butyl chain. The amino group at position 5 of the pyridine ring is a critical feature that influences its biological interactions and reactivity patterns.

Physical and Chemical Properties

The physical and chemical properties of 5-amino-N-butylpyridine-3-sulfonamide are largely determined by its functional groups. The presence of both hydrogen bond donors (the amino and sulfonamide groups) and acceptors (nitrogen atoms and oxygen atoms) contributes to its solubility profile and its ability to interact with biological targets.

The sulfonamide group (-SO₂NH-) is particularly important as it can form hydrogen bonds and engage in various non-covalent interactions with proteins and enzymes. This property is crucial for its biological activity, especially its ability to inhibit carbonic anhydrases.

Synthesis Methodologies

General Synthetic Approaches

Biological Activities and Mechanism of Action

Anticancer Properties

Research indicates that 5-amino-N-butylpyridine-3-sulfonamide exhibits promising anticancer properties. Its primary mechanism appears to involve the inhibition of tumor-expressed carbonic anhydrases (CAs), particularly CA IX and CA XII, which play crucial roles in regulating tumor acidity.

Carbonic anhydrases are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. In tumors, overexpression of certain CA isoforms contributes to the acidification of the tumor microenvironment, which can promote cancer progression, invasion, and metastasis.

By inhibiting these enzymes, 5-amino-N-butylpyridine-3-sulfonamide may disrupt the pH regulation in cancer cells, potentially leading to:

-

Decreased tumor cell survival

-

Reduced metastatic potential

-

Induction of apoptosis (programmed cell death)

-

Enhanced sensitivity to conventional anticancer therapies

Molecular Targeting Mechanisms

The molecular interactions between 5-amino-N-butylpyridine-3-sulfonamide and its targets involve specific binding patterns. The sulfonamide group can coordinate with the zinc ion in the active site of carbonic anhydrases, while other functional groups engage in hydrogen bonding and van der Waals interactions with amino acid residues in the enzyme's binding pocket.

This specific binding profile allows the compound to selectively inhibit certain CA isoforms, particularly those that are overexpressed in tumors. This selectivity is essential for minimizing off-target effects and reducing potential toxicity.

Comparative Analysis with Similar Compounds

Structural Analogues and Their Properties

Several compounds with structural similarities to 5-amino-N-butylpyridine-3-sulfonamide have been studied for various biological activities. The search results mention related compounds such as:

-

5-(2-amino- triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758) - a potent inhibitor of PI3Kγ with applications in inflammatory and autoimmune disorders

-

5-Bromo-N-(tert-butyl)pyridine-3-sulfonamide - used in research related to atrial fibrillation treatment

-

6-amino-n-tert-butylpyridine-3-sulfonamide - a structurally similar compound with potentially different biological activities

The table below compares key structural features and reported activities of these related compounds:

| Compound | Key Structural Differences | Reported Biological Activity |

|---|---|---|

| 5-amino-N-butylpyridine-3-sulfonamide | Amino at position 5, butyl chain | Carbonic anhydrase inhibition, anticancer activity |

| CZC24758 | Contains triazolopyridine moiety, tert-butyl group | PI3Kγ inhibition, anti-inflammatory |

| 5-Bromo-N-(tert-butyl)pyridine-3-sulfonamide | Bromo instead of amino, tert-butyl group | Potential for atrial fibrillation treatment |

| 6-amino-n-tert-butylpyridine-3-sulfonamide | Amino at position 6, tert-butyl group | Not specifically reported in search results |

Structure-Activity Relationships

The structural variations among these compounds highlight important structure-activity relationships that influence their biological properties. For example:

-

The position of the amino group (position 5 versus position 6) can significantly affect binding to target proteins and subsequent biological activity.

-

The nature of the alkyl chain (butyl versus tert-butyl) influences lipophilicity, which can impact cell permeability and pharmacokinetic properties.

-

The presence of additional heterocyclic systems (such as the triazolopyridine in CZC24758) can introduce new binding interactions with different biological targets .

These structure-activity relationships are valuable for medicinal chemistry efforts aimed at optimizing the properties of sulfonamide compounds for specific therapeutic applications.

Research Applications and Future Directions

Current Research Applications

5-amino-N-butylpyridine-3-sulfonamide is primarily used in research settings to investigate its potential as an anticancer agent. Its ability to inhibit tumor-expressed carbonic anhydrases makes it a valuable tool for studying the role of these enzymes in cancer progression.

In addition, the compound serves as a model for studying structure-activity relationships among sulfonamides, contributing to the broader understanding of how structural modifications can affect biological activity.

Future Research Directions

Several avenues for future research on 5-amino-N-butylpyridine-3-sulfonamide are apparent:

-

Further investigation of its pharmacokinetic and pharmacodynamic properties in preclinical models

-

Exploration of structure-activity relationships through the synthesis and testing of additional analogues

-

Detailed mechanistic studies to elucidate its precise molecular interactions with target enzymes

-

Development of improved synthetic routes for more efficient production

-

Evaluation of potential synergistic effects with established anticancer therapies

These research directions could significantly advance our understanding of this compound and facilitate its development for therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume